Fluoromethanesulfinic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoromethanesulfinic acid, sodium salt is a chemical compound with the molecular formula CH₂FNaO₂S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is a derivative of sulfinic acid and contains a fluoromethyl group, which imparts distinct chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluoromethanesulfinic acid, sodium salt can be synthesized through several methods. One common approach involves the reaction of fluoromethyl sulfonyl chloride with sodium hydroxide. The reaction typically occurs under mild conditions, resulting in the formation of the desired product. Another method includes the use of sodium bisulfite as a sulfonating agent, which is a milder alternative to strong, corrosive acids .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or precipitation to obtain a stable product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Fluoromethanesulfinic acid, sodium salt undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the fluoromethyl group and the sulfinic acid moiety.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions may involve reagents like sodium borohydride, resulting in the formation of corresponding sulfides.
Substitution: Substitution reactions can occur with nucleophiles, leading to the replacement of the fluoromethyl group with other functional groups.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Fluoromethanesulfinic acid, sodium salt has a wide range of scientific research applications:
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of fluoromethanesulfinic acid, sodium salt involves its interaction with molecular targets through its sulfinic acid and fluoromethyl groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The compound’s reactivity is primarily due to the presence of the electrophilic fluoromethyl group, which can undergo nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Methanesulfinic acid, sodium salt: Similar in structure but lacks the fluoromethyl group, resulting in different reactivity and applications.
Trifluoromethanesulfonic acid: Contains a trifluoromethyl group, making it a stronger acid with distinct chemical properties.
Uniqueness: Fluoromethanesulfinic acid, sodium salt is unique due to the presence of the fluoromethyl group, which imparts specific reactivity and stability. This makes it valuable in various chemical reactions and industrial applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
CH3FNaO2S+ |
---|---|
Molekulargewicht |
121.09 g/mol |
IUPAC-Name |
sodium;fluoromethanesulfinic acid |
InChI |
InChI=1S/CH3FO2S.Na/c2-1-5(3)4;/h1H2,(H,3,4);/q;+1 |
InChI-Schlüssel |
VWVSSKREIDWEJT-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)S(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.